molecular formula C11H8F3NO2 B8386429 (3-Phenyl-4-(trifluoromethyl)isoxazol-5-yl)methanol

(3-Phenyl-4-(trifluoromethyl)isoxazol-5-yl)methanol

Cat. No. B8386429
M. Wt: 243.18 g/mol
InChI Key: NOLJLKGVOOKSRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Phenyl-4-(trifluoromethyl)isoxazol-5-yl)methanol is a useful research compound. Its molecular formula is C11H8F3NO2 and its molecular weight is 243.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-Phenyl-4-(trifluoromethyl)isoxazol-5-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Phenyl-4-(trifluoromethyl)isoxazol-5-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(3-Phenyl-4-(trifluoromethyl)isoxazol-5-yl)methanol

Molecular Formula

C11H8F3NO2

Molecular Weight

243.18 g/mol

IUPAC Name

[3-phenyl-4-(trifluoromethyl)-1,2-oxazol-5-yl]methanol

InChI

InChI=1S/C11H8F3NO2/c12-11(13,14)9-8(6-16)17-15-10(9)7-4-2-1-3-5-7/h1-5,16H,6H2

InChI Key

NOLJLKGVOOKSRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=C2C(F)(F)F)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a pale yellow, homogeneous mixture of (Z)—N-hydroxybenzimidoyl chloride (Intermediate I-3B, 5.50 g, 35.4 mmol) and 4,4,4-trifluorobut-2-yn-1-ol (Intermediate I-3A, 5.46 g, 39.6 mmol) in dichloroethane (85 mL) in a 250 mL round bottom flask at 70° C. was added triethylamine (9.85 mL, 70.7 mmol) in 22 mL of dichloroethane over 2.5 h via an addition funnel (the first ˜50% over 2 h and the remaining 50% over 0.5 h). The reaction mixture was stirred at room temperature overnight, diluted with dichloromethane (100 mL), washed with water (100 mL), and the organic layer was collected. The aqueous layer was extracted with dichloromethane (2×50 mL), and the combined organic layers were dried over anhydrous sodium sulfate. The solvent was removed under reduced pressure. Analysis indicated that the product mixture was composed of a 86:14 mixture of the desired regioisomer, (3-phenyl-4-(trifluoromethyl)isoxazol-5-yl)methanol, and the undesired regioisomer, (3-phenyl-5-(trifluoromethyl)isoxazol-4-yl)methanol. The mixture was purified by silica gel chromatography using a mixture of ethyl acetate and hexane to afford (3-phenyl-4-(trifluoromethyl)isoxazol-5-yl)methanol (5.34 g, 21.96 mmol, 62.1% yield) as a pale yellow oil. The compound had an HPLC ret. time=1.91 min. (condition A); LC/MS M+1=244.2; 1H NMR (500 MHz, CDCl3) δ ppm 2.21 (br. s., 1H), 4.97 (s, 2H), 7.47-7.56 (m, 3H), and 7.65 (d, J=6.60 Hz, 2H).
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
5.46 g
Type
reactant
Reaction Step One
Quantity
85 mL
Type
solvent
Reaction Step One
Quantity
9.85 mL
Type
reactant
Reaction Step Two
Quantity
22 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To 3-phenyl-4-(trifluoromethyl)isoxazole-5-carboxylic acid (Intermediate I-3D, 1 g, 3.89 mmol) in THF (10 mL), cooled to −10° C., was added N-methylmorpholine (0.470 mL, 4.28 mmol) followed by isobutyl chloroformate (0.562 mL, 4.28 mmol) over a period of 3 min. After 15 min. at −10° C., this heterogeneous reaction mixture was added to a suspension of sodium borohydride (0.191 g, 5.06 mmol) in THF (12 mL) and methanol (3.0 mL) at −78° C. over a period of 10 min. using a Pasteur pipette. The reaction mixture was stirred at −78° C. for 10 min. The reaction mixture was allowed to warm to −20° C. over a period of 30 min. and quenched by the slow addition of AcOH in water (1:9 mL). The reaction mixture was allowed to come to room temperature, concentrated under reduced pressure and the residue partitioned between ethyl acetate (60 mL) and water (10 mL). The ethyl acetate layer was separated and washed sequentially with sat. aq. sodium bicarbonate (10 mL), brine (10 mL), dried over sodium sulfate and concentrated. The resulting oil was subjected to silica gel column chromatography using hexane/ethyl acetate to yield (3-phenyl-4-(trifluoromethyl)isoxazol-5-yl)methanol (0.44 g, 1.809 mmol, 46.5% yield) as an oil. 1H NMR (500 MHz, CDCl3) δ ppm 2.21 (br. s., 1H), 4.97 (s, 2H), 7.47-7.56 (m, 3H), and 7.65 (d, J=6.60 Hz, 2H); LCMS M+1=244.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.47 mL
Type
reactant
Reaction Step Two
Quantity
0.562 mL
Type
reactant
Reaction Step Three
Quantity
0.191 g
Type
reactant
Reaction Step Four
Name
Quantity
12 mL
Type
solvent
Reaction Step Four
Quantity
3 mL
Type
solvent
Reaction Step Four

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